N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide
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Overview
Description
N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves the reaction of 1H-indole-6-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and a controlled temperature environment to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Cellular Pathways: The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:
5-chloro-N-(4-sulfamoylbenzyl)salicylamide: This compound also contains a sulfonamide group and has been studied for its anticancer properties.
4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide: Another sulfonamide derivative with documented carbonic anhydrase inhibitory activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c17-23(21,22)14-5-1-11(2-6-14)10-19-16(20)13-4-3-12-7-8-18-15(12)9-13/h1-9,18H,10H2,(H,19,20)(H2,17,21,22) |
InChI Key |
SDYSLMOXYAVSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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